

An In-depth Technical Guide to α -Phenylcinnamic Acid (CAS 91-48-5)

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Compound of Interest

Compound Name: *alpha-Phenylcinnamic acid*

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Abstract

α -Phenylcinnamic acid (CAS 91-48-5) is a diarylpropenoic acid that serves as a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities and relevant signaling pathways. Particular focus is given to its role as an inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) and the activities of its derivatives as modulators of arachidonic acid metabolism and tubulin polymerization.

Physicochemical Properties

α -Phenylcinnamic acid exists as two geometric isomers, (Z)- (cis) and (E)- (trans), which exhibit distinct physical properties. The CAS number 91-48-5 is primarily associated with the (E)-trans-isomer. The properties of both isomers are summarized below for comparative analysis.

Property	(E)- α -Phenylcinnamic acid (trans-isomer)	(Z)- α -Phenylcinnamic acid (cis-isomer)	References
CAS Number	91-48-5	91-47-4	[1]
Molecular Formula	C ₁₅ H ₁₂ O ₂	C ₁₅ H ₁₂ O ₂	[2]
Molecular Weight	224.26 g/mol	224.25 g/mol	[1][2]
Appearance	White to light yellow powder/crystals	Silky needles	[1][3]
Melting Point	172-174 °C	138-139 °C	[1][4]
Boiling Point	336.6 °C at 760 mmHg (estimate)	Not available	[3]
Density	~1.198 g/cm ³	Not available	[4]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. More soluble than the cis-form.	Soluble in hot water, methanol, ethanol, isopropanol, ether, benzene.	[1][3]
pKa	4.8 in 60% ethanol	6.1 in 60% ethanol	[1][3]
UV max (in ethanol)	222 nm (ϵ 14500), 289 nm (ϵ 22500)	223 nm (ϵ 32100), 280 nm (ϵ 19500)	[1]

Experimental Protocols

Synthesis of (Z)- α -Phenylcinnamic Acid via Perkin Reaction

A common and effective method for the synthesis of α -phenylcinnamic acid is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride. The following protocol is adapted from a well-established procedure.[4][5]

Materials:

- Benzaldehyde (freshly purified)
- Phenylacetic acid
- Triethylamine (anhydrous)
- Acetic anhydride
- 95% Ethanol
- 6N Hydrochloric acid
- Decolorizing carbon

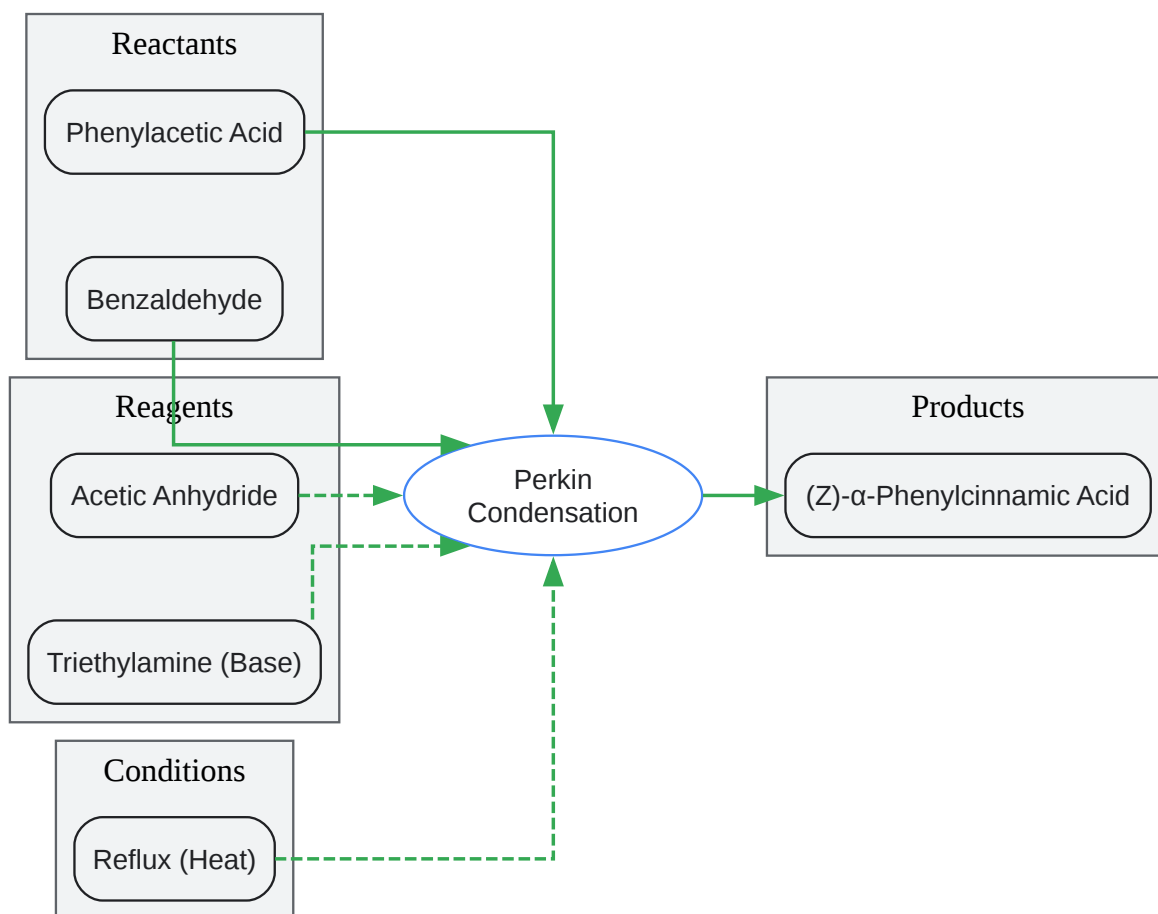
Procedure:

- In a 500 mL round-bottom flask, combine 40.5 mL (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.[\[4\]](#)
- Gently reflux the mixture for 5 hours.[\[4\]](#)
- After refluxing, set up the apparatus for steam distillation. Steam distill the reaction mixture to remove unreacted benzaldehyde until the distillate is no longer cloudy.[\[4\]](#)
- Cool the aqueous residue and decant the solution from the solid product.[\[4\]](#)
- Dissolve the crude solid in 500 mL of hot 95% ethanol. Add 500 mL of water to the hot solution.[\[4\]](#)
- Heat the mixture to boiling and add 2 g of decolorizing carbon.[\[4\]](#)
- Filter the hot solution to remove the decolorizing carbon.[\[4\]](#)
- Immediately acidify the hot filtrate with 6N hydrochloric acid until it is acidic to Congo red paper.[\[4\]](#)

- Cool the solution to induce crystallization.[4]
- Collect the crystals by filtration. The yield of crude (Z)- α -phenylcinnamic acid is typically between 60-67 g.[4]

Purification:

The crude product can be purified by recrystallization from aqueous ethanol (e.g., a 3:2 ethanol:water mixture by volume) to yield the purified (Z)- α -phenylcinnamic acid with a melting point of 172-173 °C.[4]



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Synthesis of (Z)- α -Phenylcinnamic Acid via Perkin Reaction.

Biological Activities and Signaling Pathways

While α -phenylcinnamic acid itself is primarily recognized as a selective inhibitor of AKR1C3, its derivatives have been the subject of more extensive biological investigation.^[2]

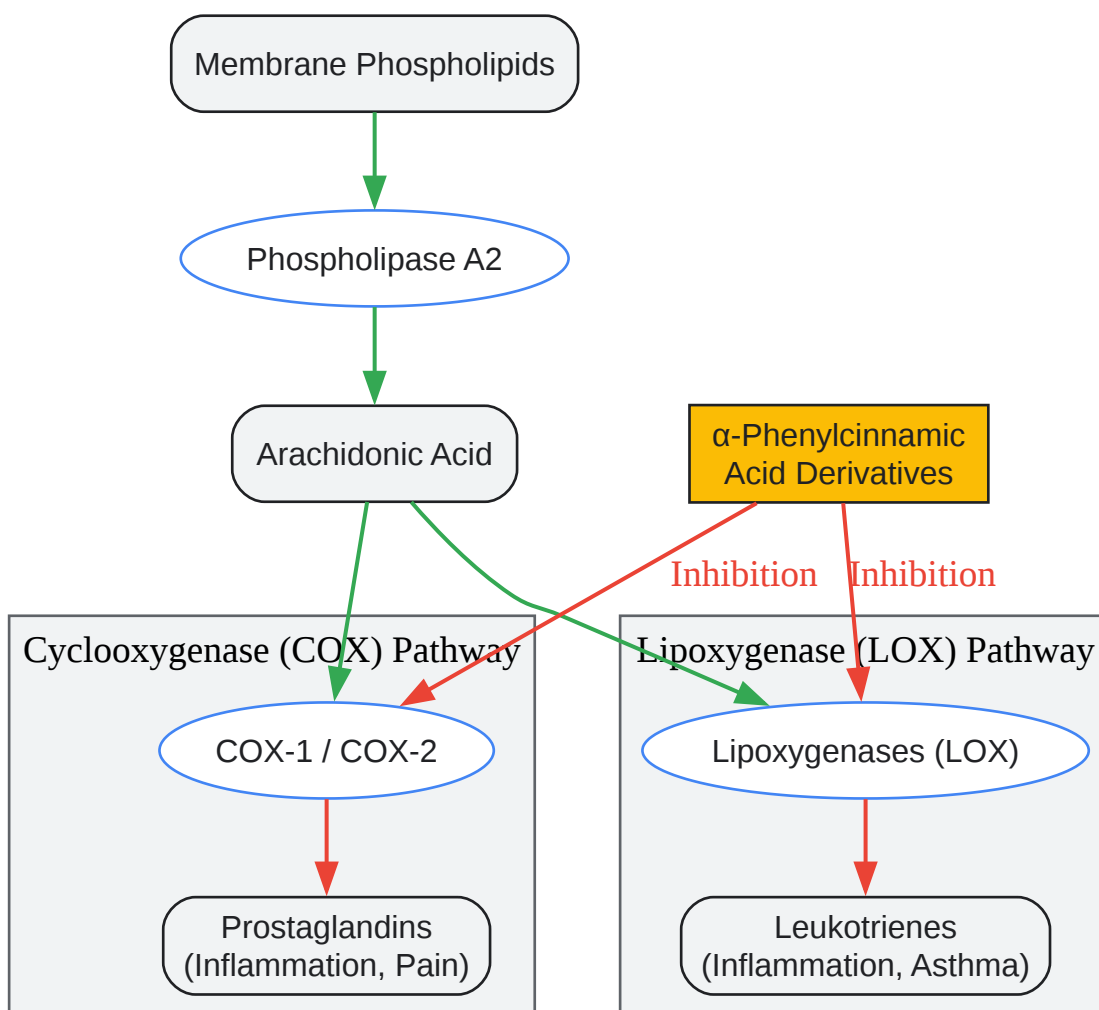
Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

α -Phenylcinnamic acid has been identified as a selective non-steroidal inhibitor of type-5 17β -hydroxysteroid dehydrogenase, also known as Aldo-Keto Reductase 1C3 (AKR1C3).^[2]

AKR1C3 is an enzyme implicated in the biosynthesis of active androgens and the metabolism of prostaglandins. Its overexpression is associated with various cancers, making it a target for therapeutic intervention. The inhibitory action of α -phenylcinnamic acid on AKR1C3 suggests its potential as a lead compound for the development of novel anticancer agents.

Modulation of Arachidonic Acid Metabolism by Derivatives

Derivatives of α -phenylcinnamic acid have been shown to modulate the metabolism of arachidonic acid by inhibiting key enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX).^[6] The arachidonic acid cascade is a critical signaling pathway involved in inflammation. Inhibition of LOX and COX enzymes can reduce the production of pro-inflammatory mediators like leukotrienes and prostaglandins, respectively.

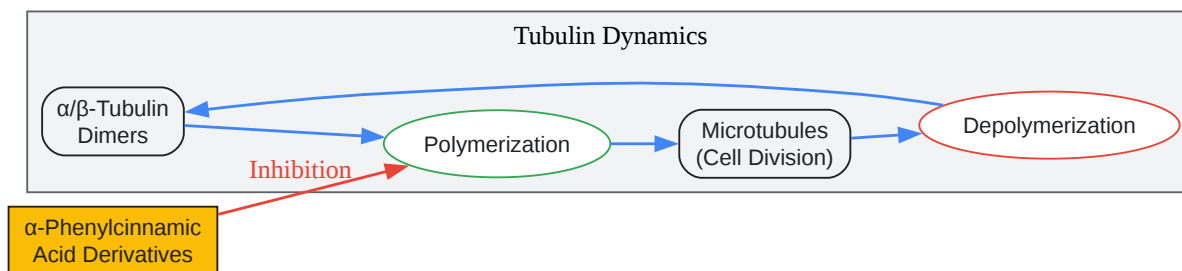


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Inhibition of Arachidonic Acid Metabolism by α -Phenylcinnamic Acid Derivatives.

Tubulin Polymerization Inhibition by Derivatives

Certain thio-derivatives of α -phenylcinnamic acid have been designed and synthesized as analogues of combretastatin A-4, a potent natural anticancer agent.[6] These derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[6] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells. This mechanism of action makes them promising candidates for the development of new anticancer drugs.



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Inhibition of Tubulin Polymerization by α -Phenylcinnamic Acid Derivatives.

Safety and Handling

α -Phenylcinnamic acid is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is stable under normal conditions but is incompatible with strong oxidizing agents.[4]

Conclusion

α -Phenylcinnamic acid is a compound of significant interest in chemical and pharmaceutical research. Its straightforward synthesis and the biological activities of its derivatives, particularly in the areas of cancer and inflammation, highlight its potential as a versatile molecular scaffold. This guide provides foundational knowledge for researchers and drug development professionals to further explore and utilize the properties of α -phenylcinnamic acid in their work. Further investigation into the specific signaling pathways modulated by the parent compound and the development of more potent and selective derivatives are promising avenues for future research.

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